molecular formula C21H19ClN4O2S B3030221 Keto Ziprasidone CAS No. 884305-07-1

Keto Ziprasidone

Cat. No.: B3030221
CAS No.: 884305-07-1
M. Wt: 426.9 g/mol
InChI Key: SJOODKMSLMNGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keto Ziprasidone is an impurity formed during the synthesis or metabolism of ziprasidone, a second-generation (atypical) antipsychotic agent. Ziprasidone itself is a combined serotonin (5-HT) and dopamine receptor antagonist, primarily targeting 5-HT2A and dopamine D2 receptors to manage symptoms of schizophrenia and bipolar disorder . The metabolic pathway of ziprasidone involves two sequential reactions: (1) aldehyde oxidase-catalyzed reduction of the benzisothiazole ring to dihydroziprasidone, followed by (2) thiol methyltransferase-mediated methylation to produce S-methyldihydroziprasidone, a major circulating metabolite in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keto Ziprasidone typically involves the introduction of a ketone group into the Ziprasidone molecule. One common method includes the oxidation of Ziprasidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Reduction to Ziprasidone

The keto group undergoes reductive amination using:

  • Triethylsilane (Et₃SiH) as reducing agent

  • Trifluoroacetic acid (TFA) as catalyst

This step converts the acetyl group to an ethyl bridge, yielding ziprasidone .

Key Process Parameters

ParameterValue
Reaction temperature25-30°C
Reaction time4-5 hours
Yield85-90%

Impurity Profile

Keto ziprasidone appears as a primary synthetic impurity (≤1.0%) due to:

  • Incomplete reduction during final synthesis

  • Retro-aldol reactions under acidic conditions

Comparative Impurity Levels

Process VariationThis compound Content
Standard synthesis0.8-1.0%
Optimized reduction<0.1%

Structural Characterization

Spectral Data

TechniqueKey Features
IR 1732 cm⁻¹ (ketone C=O), 1716 cm⁻¹ (amide C=O)
¹H NMR δ 8.05-8.10 (aromatic H), δ 3.20-3.95 (methylene H)
MS m/z 427.0 [M+H]⁺

Stability Considerations

This compound demonstrates:

  • pH-dependent degradation (accelerated in acidic media)

  • Thermal stability up to 150°C

  • Light sensitivity requiring amber glass storage

Analytical Monitoring

HPLC methods using C18 columns (UV detection at 254 nm) effectively separate this compound from ziprasidone (R<sub>t</sub> difference ≥2.5 min) .

This comprehensive profile establishes this compound's synthetic significance and quality control challenges in antipsychotic drug manufacturing. The data highlight the need for precise reaction control to minimize residual impurity levels below ICH thresholds .

Scientific Research Applications

Scientific Research Applications

The research surrounding Keto Ziprasidone largely intersects with studies on the ketogenic diet's effects on mental health. The KD has been shown to have neuroprotective properties, potentially enhancing the efficacy of antipsychotic medications like ziprasidone.

Case Studies

Several case studies highlight the efficacy of this compound when used alongside a ketogenic diet:

  • Case Study 1 : A 22-year-old male diagnosed with schizophrenia exhibited significant improvements in positive and negative symptoms after 23 months on a ketogenic diet combined with ziprasidone treatment. His total symptom score decreased from 82 to 75, indicating a marked improvement in his condition .
  • Case Study 2 : Another patient showed a reduction in body mass index (BMI) and body fat percentage after initiating a ketogenic diet while being treated with ziprasidone. This suggests that metabolic benefits can accompany psychiatric improvements .

Efficacy and Safety Data

Research has demonstrated that this compound can lead to favorable outcomes in terms of both symptom management and metabolic profiles:

Parameter Before KD After KD
Total Symptom Score8275
Positive Symptoms1916
Negative Symptoms1817
BMI25.1 kg/m²22.9 kg/m²
Body Fat Percentage21.7%16.8%

This table summarizes changes observed in patients undergoing treatment with this compound alongside a ketogenic diet.

Mechanism of Action

Keto Ziprasidone exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The presence of the ketone group may enhance its binding affinity and selectivity for these receptors, leading to improved efficacy and reduced side effects. Additionally, this compound may interact with other neurotransmitter systems, including norepinephrine and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Pharmacodynamic Profiles

Ziprasidone’s receptor-binding properties distinguish it from other atypical antipsychotics. Its 5-HT2A/D2 receptor affinity ratio (10:1) is higher than that of risperidone (5:1), olanzapine (3:1), and quetiapine (1:1), which may explain its lower risk of extrapyramidal symptoms (EPS) and superior efficacy against negative symptoms .

Table 1: Receptor Affinity Profiles of Atypical Antipsychotics

Compound 5-HT2A Affinity (Ki, nM) D2 Affinity (Ki, nM) 5-HT2A/D2 Ratio Additional Targets (Ki, nM)
Ziprasidone 0.4 4.0 10:1 5-HT1A (3.0), 5-HT2C (1.3), SERT (28)
Risperidone 0.2 1.0 5:1 α1 (0.7), α2 (1.6)
Olanzapine 4.0 12 3:1 H1 (7.0), M1 (1.9)
Aripiprazole 3.4 0.3 11:1 5-HT1A (5.6), partial D2 agonist

Data derived from in vitro studies . SERT = serotonin reuptake transporter.

Metabolic Pathways and Drug Interactions

Unlike risperidone and aripiprazole, which rely on CYP2D6 (a polymorphic enzyme), ziprasidone is primarily metabolized by aldehyde oxidase , reducing inter-individual variability and drug-drug interactions. However, ketoconazole, a potent CYP3A4 inhibitor, weakly inhibits ziprasidone’s reductive metabolism (IC50 >50 μM) .

Table 2: Metabolic Enzymes and Inhibition Potential

Compound Primary Metabolizing Enzymes CYP2D6 Inhibition (Ki, μM) CYP3A4 Inhibition (Ki, μM)
Ziprasidone Aldehyde oxidase, TMT 11 64
Risperidone CYP2D6 6.9 67
Quetiapine CYP3A4 >100 50

TMT = thiol methyltransferase .

Efficacy in Clinical Trials

In the CATIE trial, ziprasidone demonstrated similar efficacy to risperidone and quetiapine but lower discontinuation rates due to metabolic side effects compared to olanzapine. However, its efficacy was inferior to olanzapine in long-term schizophrenia management .

Table 3: Comparative Efficacy in Schizophrenia (CATIE Trial)

Compound Discontinuation Rate (18 Months) Primary Reason for Discontinuation
Ziprasidone 79% Inefficacy (40%), Patient decision (30%)
Olanzapine 64% Weight gain/metabolic effects (15%)
Risperidone 74% EPS (20%), Inefficacy (35%)

Adapted from .

Table 4: Adverse Effect Profiles

Adverse Effect Ziprasidone Risperidone Olanzapine
Weight Gain Low Moderate High
QTc Prolongation Moderate Low Low
EPS Low Moderate Low
Sedation Low Moderate High

Data synthesized from .

Structural and Formulation Considerations

Ziprasidone’s poor water solubility (0.1 mg/mL in water) necessitates amorphization techniques (e.g., cryomilling) to enhance dissolution. In contrast, risperidone and olanzapine are formulated as rapidly dissolving tablets . Structural modifications, such as chlorination or substitution of the benzisothiazole ring, alter receptor affinity; for example, replacing the benzisothiazole moiety with a dichlorophenyl group increases 5-HT6/7 binding but reduces D2 affinity .

Biological Activity

Keto Ziprasidone, a derivative of the antipsychotic drug ziprasidone, has garnered attention for its potential therapeutic effects, particularly in the treatment of serious mental illnesses and its interaction with metabolic pathways. This article explores its biological activity, supported by case studies, research findings, and data tables.

Overview of Ziprasidone

Ziprasidone is an atypical antipsychotic commonly used to treat schizophrenia and bipolar disorder. It works primarily as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist. However, the keto form of ziprasidone is hypothesized to possess unique pharmacological properties that may enhance its efficacy and safety profile.

This compound is believed to exert its effects through several mechanisms:

  • Dopaminergic and Serotonergic Modulation : Similar to ziprasidone, it modulates dopamine and serotonin levels in the brain, which are critical for mood stabilization and psychotic symptom management.
  • Influence on Neurotransmitter Systems : Research indicates that ketone bodies can alter neurotransmitter dynamics. For instance, increased levels of GABA (gamma-aminobutyric acid) have been linked to reduced neuronal excitability, potentially enhancing the therapeutic effects of antipsychotics like ziprasidone .
  • Neuroprotective Effects : Ketone bodies may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues, which is particularly relevant in chronic mental health conditions .

Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

  • Case Study 1 : An 82-year-old female with chronic schizophrenia exhibited significant improvement in psychotic symptoms after two weeks on a ketogenic diet combined with this compound. She reported cessation of hallucinations and improved mood stability .
  • Case Study 2 : A 39-year-old female patient with treatment-resistant depression and psychosis experienced complete remission of symptoms after one month on a ketogenic diet alongside this compound. This patient had previously been on multiple antipsychotics without success .
  • Case Study 3 : Another patient with schizoaffective disorder showed marked weight loss (47 kg) and symptom reduction over one year while following a ketogenic regimen combined with this compound. The patient's quality of life improved significantly, allowing for greater independence .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Efficacy in Mood Disorders : A study indicated that patients on a ketogenic diet experienced lower rates of depressive symptoms and anxiety when treated with this compound compared to traditional therapies alone .
  • QT Interval Effects : While ziprasidone has been associated with QT prolongation, studies suggest that the keto form may mitigate these effects due to altered pharmacokinetics in the presence of ketones .

Table 1: Comparison of Efficacy in Case Studies

Patient AgeDiagnosisInitial TreatmentOutcome After KD + this compound
82SchizophreniaMultiple APsComplete remission of symptoms
39Depression & PsychosisMultiple APsTotal clearance of psychotic symptoms
33Schizoaffective DisorderVarious APsSignificant weight loss & symptom reduction

Table 2: Mechanisms Influencing Biological Activity

MechanismDescription
Dopaminergic ModulationAntagonism at D2 receptors reduces psychotic symptoms
Serotonergic ModulationAntagonism at 5-HT2A receptors improves mood stability
NeuroprotectionKetones reduce oxidative stress and inflammation
Increased GABA LevelsEnhances inhibitory neurotransmission, reducing excitability

Q & A

Basic Research Questions

Q. What methodologies are used to compare the efficacy of ziprasidone with other atypical antipsychotics in schizophrenia?

Randomized controlled trials (RCTs) employ standardized scales like the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) to assess symptom reduction. Meta-analyses (e.g., Cochrane reviews) aggregate data using random-effects models to calculate weighted mean differences (MDs) and relative risks (RRs) for outcomes such as discontinuation rates and symptom scores. For example, ziprasidone showed lower efficacy than olanzapine (MD: 8.32 PANSS points) and higher discontinuation rates than risperidone (RR: 1.11) .

Q. How does ziprasidone impact metabolic parameters compared to other antipsychotics?

Systematic reviews of lipid and glucose metabolism data reveal ziprasidone’s favorable profile. Pooled analyses show significantly less weight gain vs. olanzapine (MD: -3.82 kg) and lower cholesterol elevation (e.g., RR: 0.45 vs. quetiapine). These findings derive from longitudinal RCTs with covariate adjustments for baseline BMI and diet .

Q. What is the evidence for ziprasidone’s effect on cardiac safety, particularly QTc prolongation?

Dose-response studies monitor QTc intervals via electrocardiograms (ECGs). Evidence suggests QTc prolongation correlates with ziprasidone dose, but risk remains low at therapeutic ranges (40–160 mg/day). Retrospective PPK models (e.g., CL: 18.74 L/h) guide personalized dosing to minimize cardiac adverse events .

Q. How is Keto Ziprasidone (a ziprasidone impurity) characterized in pharmacological studies?

Impurity profiling uses high-performance liquid chromatography (HPLC) and mass spectrometry to confirm structural identity and quantify levels. Stability studies under stress conditions (e.g., heat, pH variations) assess degradation pathways, ensuring compliance with ICH guidelines for impurity thresholds .

Advanced Research Questions

Q. What experimental designs address contradictions in ziprasidone’s serotonergic activity findings?

Discrepancies in platelet 5-HT data (e.g., null results in schizophrenia cohorts vs. in vitro receptor assays) require controlled subgroup analyses (e.g., by sex, comorbidities) and mechanistic studies (e.g., PET imaging of 5-HT transporters). Bayesian meta-analyses can weight studies by methodological rigor .

Q. How are population pharmacokinetic (PPK) models developed for ziprasidone dosing optimization?

Retrospective PPK studies use non-linear mixed-effects modeling (e.g., Phoenix NLME) to estimate clearance (CL) and volume of distribution (V) while accounting for covariates like age and comedications (e.g., CYP3A4 inhibitors). Bootstrap validation and visual predictive checks ensure model robustness .

Q. What statistical approaches resolve heterogeneity in ziprasidone’s cognitive outcome data?

Hierarchical linear modeling (HLM) controls for baseline cognitive performance and dropout bias in RCTs. For example, the CATIE trial used ANCOVA with Hochberg-Bonferroni correction to compare ziprasidone’s effects on emotion perception, adjusting for crisis stabilization status and tardive dyskinesia (TD) .

Q. How do researchers design trials to evaluate ziprasidone’s efficacy in treatment-resistant schizophrenia?

Adaptive trial designs (e.g., sequential parallel comparison) minimize placebo responses. Blinded, flexible-dose regimens (e.g., 40–160 mg/day) with active comparators (e.g., clozapine) use mixed-model repeated measures (MMRM) to analyze time-to-response curves .

Q. What methodologies validate ziprasidone’s neuroprotective effects in preclinical models?

In vivo rodent models of schizophrenia (e.g., NMDA antagonist-induced deficits) apply behavioral assays (e.g., prepulse inhibition) paired with immunohistochemistry to quantify neurogenesis markers (e.g., doublecortin). Dose-ranging studies control for confounders like stress-induced weight loss .

Q. Methodological Guidance

  • Contradiction Analysis : Use sensitivity analyses to test robustness of efficacy conclusions (e.g., excluding early-terminated RCTs ).
  • Dose Optimization : Leverage PPK simulations to predict steady-state concentrations in subpopulations (e.g., elderly patients ).
  • Safety Monitoring : Implement centralized ECG monitoring in trials to standardize QTc assessment across sites .

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOODKMSLMNGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.